

NVP-BSK805 Trihydrochloride: A Comparative Guide to Kinase Selectivity

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Compound of Interest

Compound Name: NVP-BSK805 trihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity of **NVP-BSK805 trihydrochloride** against other prominent kinase inhibitors. The data presented is compiled from various biochemical and cellular assays to offer an objective overview for research and drug development applications.

Executive Summary

NVP-BSK805 is a potent and highly selective ATP-competitive inhibitor of Janus kinase 2 (JAK2).^{[1][2]} It demonstrates significant selectivity for JAK2 over other members of the JAK family, including JAK1, JAK3, and TYK2.^{[1][3][4]} This high selectivity is a critical attribute, potentially leading to a more targeted therapeutic effect and a reduction in off-target toxicities. This guide will delve into the quantitative data supporting this selectivity, compare it with other well-known JAK2 inhibitors, and provide detailed experimental methodologies for assessing kinase inhibition.

Kinase Selectivity Profile of NVP-BSK805 and Comparators

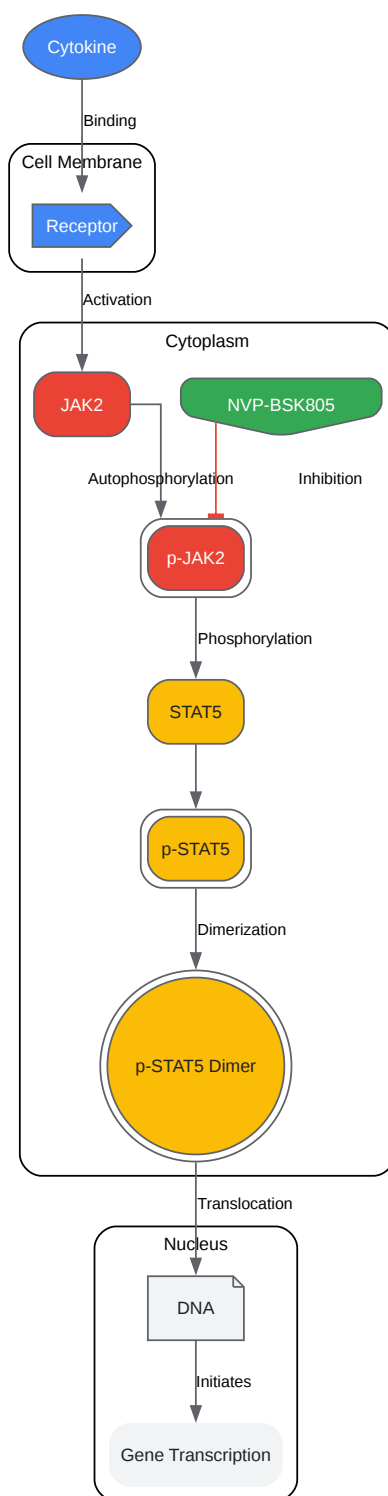
The inhibitory activity of NVP-BSK805, Ruxolitinib, and Fedratinib against a panel of kinases is summarized below. The data, presented as half-maximal inhibitory concentrations (IC₅₀), highlight the distinct selectivity profiles of each compound.

Kinase Target	NVP-BSK805 IC50 (nM)	Ruxolitinib IC50 (nM)	Fedratinib IC50 (nM)	Kinase Family
JAK2	0.48 - 0.58[1][2]	2.8[5][6]	3[7]	Tyrosine Kinase
JAK1	31.63 - 32[3][4]	3.3[5][6]	105 (35-fold less than JAK2)[7]	Tyrosine Kinase
JAK3	18.68 - 19[3][4]	428[5][6]	>900 (>300-fold less than JAK2)[7]	Tyrosine Kinase
TYK2	10.76 - 11[3][4]	19[5][6]	405 (135-fold less than JAK2)[7]	Tyrosine Kinase
FLT3	-	-	15[7]	Tyrosine Kinase
ROCK1	-	25[5]	-	Serine/Threonine Kinase
ROCK2	-	7[5]	-	Serine/Threonine Kinase

Note: IC50 values can vary depending on the specific assay conditions.

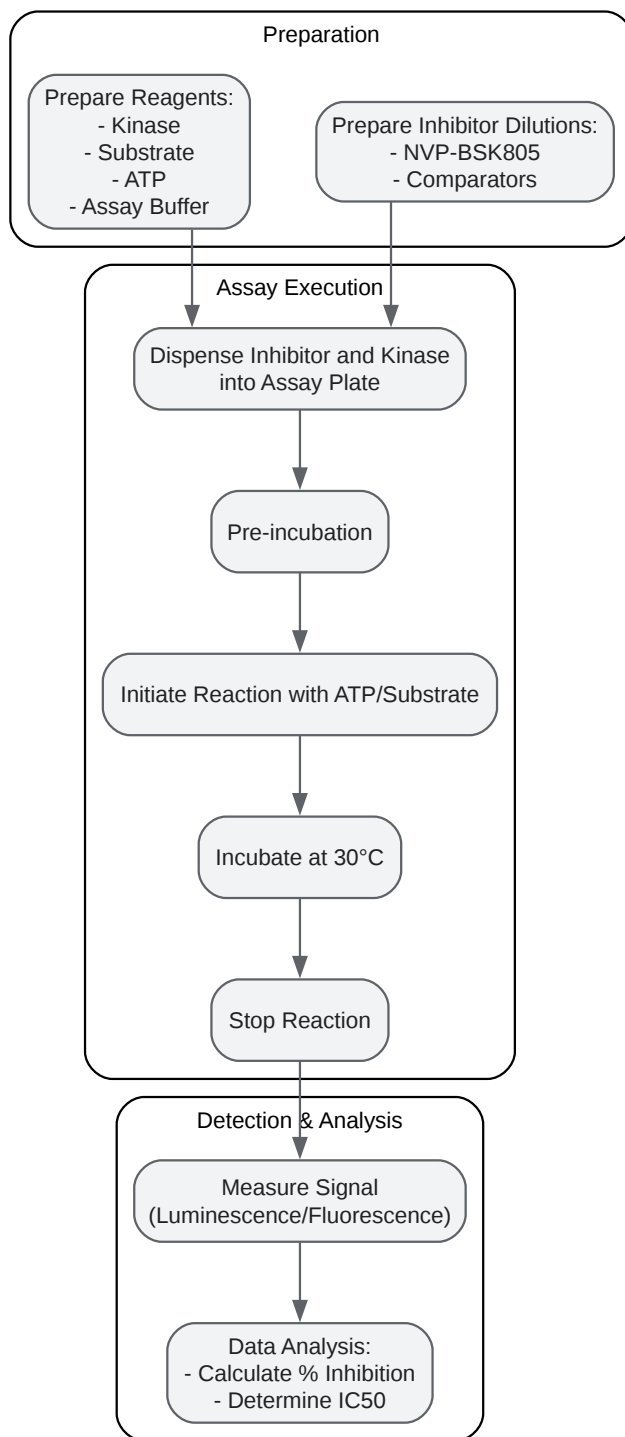
Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.



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Caption: JAK-STAT Signaling Pathway Inhibition by NVP-BSK805.



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Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Detailed Experimental Protocols

The following are synthesized methodologies for key in vitro kinase inhibition assays based on established principles.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

- Purified recombinant kinases (e.g., JAK2, JAK1, JAK3, TYK2)
- Kinase-specific peptide substrate
- ATP (at or near the K_m for each kinase)
- NVP-BSK805 and other test compounds
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM $MgCl_2$, 1 mM EGTA, 0.01% Brij-35)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates
- Multimode plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO.
- **Reagent Preparation:** Dilute the kinase and substrate to their final working concentrations in the assay buffer.
- **Assay Plate Setup:** Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
- **Kinase Addition:** Add the diluted kinase solution to each well.

- Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
- Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
- Reaction Termination and Signal Detection:
 - Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., LanthaScreen®)

This assay measures the binding of a fluorescently labeled tracer to the ATP-binding site of a kinase.

Materials:

- Purified recombinant kinases with an appropriate tag (e.g., GST, His)
- LanthaScreen® Eu-anti-tag antibody
- Fluorescently labeled kinase tracer
- NVP-BSK805 and other test compounds

- Assay Buffer
- 384-well black assay plates
- TR-FRET enabled plate reader

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test compounds in DMSO.
- **Reagent Preparation:** Prepare solutions of the kinase, Eu-anti-tag antibody, and tracer in assay buffer at the desired concentrations.
- **Assay Plate Setup:** Add the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.
- **Reagent Addition:** Add the mixture of kinase and Eu-anti-tag antibody to each well.
- **Tracer Addition:** Add the fluorescent tracer to each well to initiate the binding reaction.
- **Incubation:** Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
- **Data Acquisition:** Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
- **Data Analysis:** Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay assesses the effect of the inhibitor on the proliferation of cells that are dependent on JAK2 signaling.

Materials:

- JAK2-dependent cell line (e.g., HEL, SET-2)

- Cell culture medium and supplements
- NVP-BSK805 and other test compounds
- Cell viability reagent (e.g., CellTiter-Glo®, MTS)
- 96-well clear or white-walled plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells at an appropriate density in a 96-well plate and allow them to attach or stabilize overnight.
- **Compound Treatment:** Add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO).
- **Incubation:** Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.
- **Viability Measurement:** Add the cell viability reagent to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the signal (luminescence or absorbance) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition) value.

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